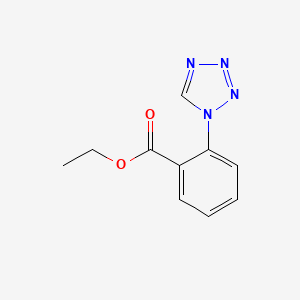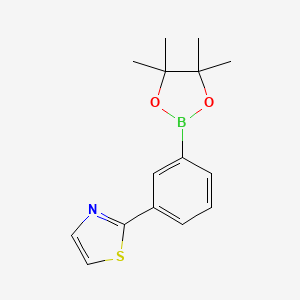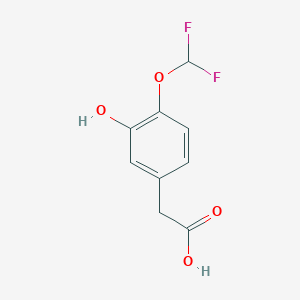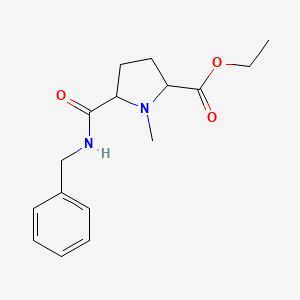![molecular formula C8H5ClF3N3 B11719438 2-(chloromethyl)-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B11719438.png)
2-(chloromethyl)-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(chloromethyl)-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that features both chloromethyl and trifluoromethyl groups
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-methyl-6-(trifluoromethyl)pyridine with chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
2-(chloromethyl)-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation and reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the imidazo[4,5-b]pyridine ring.
Radical reactions: The trifluoromethyl group can be involved in radical reactions, leading to the formation of new carbon-centered radicals.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted imidazo[4,5-b]pyridine derivatives.
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of reduced imidazo[4,5-b]pyridine derivatives.
科学研究应用
2-(chloromethyl)-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine has several applications in scientific research:
Pharmaceuticals: It serves as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Agrochemicals: The compound is used in the development of new pesticides and herbicides due to its bioactive properties.
Materials Science: It is employed in the synthesis of advanced materials with unique electronic or optical properties.
作用机制
The mechanism of action of 2-(chloromethyl)-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine depends on its specific application. In pharmaceuticals, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, improving its pharmacokinetic properties .
相似化合物的比较
Similar Compounds
- 2-(chloromethyl)-5-(trifluoromethyl)pyridine
- 1H-pyrrolo[2,3-b]pyridine derivatives
- Trifluoromethyl ketones
Uniqueness
2-(chloromethyl)-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine is unique due to the presence of both chloromethyl and trifluoromethyl groups on the imidazo[4,5-b]pyridine scaffold. This combination imparts distinct chemical reactivity and potential for diverse applications compared to similar compounds .
属性
分子式 |
C8H5ClF3N3 |
|---|---|
分子量 |
235.59 g/mol |
IUPAC 名称 |
2-(chloromethyl)-6-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C8H5ClF3N3/c9-2-6-14-5-1-4(8(10,11)12)3-13-7(5)15-6/h1,3H,2H2,(H,13,14,15) |
InChI 键 |
PSHYHSHYUHZRQX-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=NC2=C1NC(=N2)CCl)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbohydrazide](/img/structure/B11719384.png)
![Trimethyl[2-(3-propoxyphenyl)ethynyl]silane](/img/structure/B11719395.png)

![Ethyl 3-[(4-Fluorophenyl)(hydroxy)methyl]isoxazole-4-carboxylate](/img/structure/B11719417.png)

![6,7-dimethoxy-3,4-dihydro-1H-spiro[naphthalene-2,2'-piperidin]-1-one](/img/structure/B11719420.png)





![Methyl 2-(bromomethyl)benzo[d]thiazole-5-carboxylate](/img/structure/B11719455.png)
